molecular formula C21H26ClN3O2S B146852 Perphenazine sulfoxide CAS No. 10078-25-8

Perphenazine sulfoxide

カタログ番号 B146852
CAS番号: 10078-25-8
分子量: 420 g/mol
InChIキー: WXJXTMQMAOYROI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Persulfoxide: Key Intermediate in Reactions

Persulfoxide is identified as the initial intermediate formed during the reactions between singlet oxygen and organic sulfides. It is characterized as a weakly bound species with a notable lifetime that allows it to participate in various inter- and intramolecular reactions. The structure of persulfoxide is described as a resonance hybrid, exhibiting both zwitterionic and diradical characteristics. Functionally, it predominantly acts as a nucleophile or base at its oxygen atom, but it can also convert into secondary intermediates with electrophilic oxidizing properties. The synthetic utility of persulfoxide can be manipulated through careful selection of reaction conditions and substituents .

Plasma Concentrations of Perphenazine and Its Sulfoxide Metabolite

In a study involving patients treated with perphenazine (PPZ) for psychotic disorders, plasma concentrations of PPZ and its sulfoxide metabolite (PPZSO) were measured. The research found that despite fluctuations in concentration levels, the average of three plasma samples provided a reliable estimate of the steady-state plasma level. Notably, increasing the dosage in some patients led to disproportionate increases in plasma levels. The study also discussed the relationship between neurological side effects and plasma concentrations .

Determination of Perphenazine and Its Sulfoxide Metabolite by Gas Chromatography

A gas chromatographic method was developed to determine levels of perphenazine and its primary metabolite, perphenazine sulfoxide, in human plasma. The method, which uses an electron capture detector, is sensitive enough to detect concentrations as low as 0.2 µg/l, making it suitable for analyzing plasma from patients undergoing standard perphenazine treatment. The specificity tests conducted confirmed that there was no interference from other compounds such as nortriptyline or biperidine .

Urinary Excretion of Perphenazine and Its Sulfoxide

The urinary excretion of perphenazine and its sulfoxide was studied in patients initially treated with oral perphenazine and later with perphenazine-enanthate, a long-acting injectable form. The study observed a significant decrease in the absolute quantities of both the unchanged drug and the sulfoxide in urine. However, the ratio between the quantities excreted was not consistent. An increase in the relative excretion, expressed as a percentage of the administered dose, was also reported .

Radioimmunoassay for Fluphenazine Sulfoxide in Human Plasma

A radioimmunoassay for fluphenazine sulfoxide was developed using antisera to fluphenazine sulfoxide, which was synthesized by linking bovine serum albumin to a phenothiazine derivative. The assay is sensitive enough to quantify concentrations as low as 0.156 ng/ml using a 200 µl plasma sample. The antiserum showed negligible cross-reactivity with fluphenazine and its metabolites but had considerable cross-reactivity with phenothiazine 5-sulfoxides, including perphenazine sulfoxide. This suggests that the assay could be adapted to quantitatively measure perphenazine sulfoxide in plasma .

Liquid Chromatographic Method for Perphenazine and Its Sulfoxide in Pharmaceutical Dosage Forms

A liquid chromatographic method was described for the determination of perphenazine and its sulfoxide in various pharmaceutical dosage forms. The study found that sulfoxide levels were either undetectable or below 1% in tablets and injectable products. However, in some syrup formulations, sulfoxide levels increased over time and could reach up to 11% before the expiration date, indicating a potential stability issue .

科学的研究の応用

Stability and Characterization in Aerosol Form

Perphenazine, a potent antiemetic, was aerosolized using a capillary aerosol generator, and its stability during and following aerosol generation was characterized. Perphenazine sulfoxide was identified as a major degradation product formed under oxidizing conditions. This research suggests that oxidation and dehalogenation are key degradation pathways in the aerosolization process (Li et al., 2005).

Spectrophotometric Quantification

A spectrophotometric method for determining Perphenazine dihydrochloride in tablets was developed using oxidative derivatization with diperoxyazelaic acid, forming sulfoxides. This method proved robust for quantifying Perphenazine in pharmaceuticals, highlighting the utility of sulfoxide formation in analytical chemistry (Blazheyevskiy et al., 2019).

Urinary Excretion Study

A study on the urinary excretion of Perphenazine and its sulfoxide during administration in oral and long-acting injectable form observed a significant decrease in the absolute quantities of unchanged Perphenazine and its sulfoxide, indicating a difference in metabolic processing between administration forms (Kempen, 2004).

Electrochemical Detection

Perphenazine's electrochemical behavior was investigated on a graphene oxide nanosheet-modified electrode. This study indicates the potential for sensitive and selective electrochemical detection methods for Perphenazine and its derivatives (Heli et al., 2015).

Corrosion Inhibition Properties

Perphenazine, along with other phenothiazine drugs, demonstrated promising corrosion inhibition properties for copper in sulfuric acid solution, revealing an unconventional application of Perphenazine sulfoxide in materials science (Zhou et al., 2020).

Phototoxicity Study

A study examined the phototoxic potential of Perphenazine's stable photoproducts, including Perphenazine sulfoxide, formed by UVA photolysis in water. The findings suggest that certain Perphenazine photoproducts, including sulfoxides, may contribute to photosensitivity effects in vivo (Miolo et al., 2006).

作用機序

Target of Action

Perphenazine sulfoxide, like its parent compound perphenazine, primarily targets dopamine D1 and D2 receptors . These receptors play a crucial role in the regulation of various neurological functions, including movement, cognition, emotion, and reward .

Mode of Action

Perphenazine sulfoxide acts as an antagonist at the dopamine D1 and D2 receptors, inhibiting their activity . This blockage of dopamine receptors is believed to contribute to its antipsychotic and anti-emetic effects .

Biochemical Pathways

It is known that the compound’s antagonistic action on dopamine receptors can influence various dopaminergic pathways in the brain, potentially affecting functions such as mood regulation and motor control .

Pharmacokinetics

Perphenazine is extensively metabolized in the liver via processes such as sulfoxidation, hydroxylation, dealkylation, and glucuronidation . One of the metabolites produced is perphenazine sulfoxide . The metabolism of perphenazine is primarily mediated by the enzyme CYP2D6 . Genetic polymorphisms in CYP2D6 can affect the plasma concentrations of perphenazine and its metabolites, including perphenazine sulfoxide .

Result of Action

The antagonistic action of perphenazine sulfoxide on dopamine receptors can lead to a reduction in psychotic symptoms, such as hallucinations, disorganized thinking, and delusions . Additionally, its anti-emetic effect is believed to be due to the blockage of dopamine D2 receptors in the chemoreceptor trigger zone and vomiting center .

Action Environment

The action, efficacy, and stability of perphenazine sulfoxide can be influenced by various environmental factors. For instance, genetic variations in the CYP2D6 enzyme can affect the metabolism of perphenazine and consequently the levels of perphenazine sulfoxide . Additionally, factors such as diet, co-administration of other drugs, and individual health status can potentially influence the pharmacokinetics and pharmacodynamics of perphenazine sulfoxide.

Safety and Hazards

Perphenazine sulfoxide is intended for use only for scientific research and development . It is not meant for use in humans or animals .

特性

IUPAC Name

2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)28(21)27)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJXTMQMAOYROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905735
Record name 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perphenazine sulfoxide

CAS RN

10078-25-8
Record name Perphenazine sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10078-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perphenazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERPHENAZINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6Q9MQ62M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perphenazine sulfoxide
Reactant of Route 2
Reactant of Route 2
Perphenazine sulfoxide
Reactant of Route 3
Perphenazine sulfoxide
Reactant of Route 4
Perphenazine sulfoxide
Reactant of Route 5
Perphenazine sulfoxide
Reactant of Route 6
Perphenazine sulfoxide

Q & A

Q1: What analytical methods are used to detect and quantify perphenazine and perphenazine sulfoxide in pharmaceutical formulations?

A2: Liquid chromatography (LC) is a suitable technique for determining both perphenazine and perphenazine sulfoxide levels in pharmaceutical dosage forms. [] This method allows for separating and quantifying both compounds, enabling researchers to assess the extent of degradation in various formulations.

Q2: Are there studies investigating the pharmacological properties of perphenazine sulfoxide compared to perphenazine?

A3: While limited information is available on the specific pharmacological activity of perphenazine sulfoxide, some studies have explored its properties. Two research papers, "[The pharmacological properties of perphenazine sulfoxide]" [] and "[On the pharmacology of perphenazine sulfoxide]" [], directly address this topic. Unfortunately, the abstracts for these papers are unavailable, limiting our understanding of their findings. Further investigation into these primary sources is needed to gain a comprehensive understanding of perphenazine sulfoxide's pharmacological profile.

Q3: Is there information available regarding the urinary excretion of perphenazine sulfoxide?

A4: Unfortunately, the abstract for the research paper "Urinary excretion of perphenazine and its sulfoxide during administration in oral and long-acting injectable form" [] is unavailable. This study likely provides valuable insights into the metabolic fate of perphenazine and the extent to which it is metabolized into perphenazine sulfoxide. Access to the full text of this paper would be beneficial in understanding the pharmacokinetic profile of both compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。